N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide
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Overview
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an oxane (tetrahydropyran) ring
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxane ring, and finally the attachment of the furan-3-carboxamide moiety. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Oxane Ring: The oxane ring can be synthesized via cyclization of diols or through ring-closing metathesis.
Attachment of the Furan-3-carboxamide Moiety: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride) in aprotic solvents.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-3-carboxamide: Contains a thiophene ring instead of a furan ring.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide: Features a benzene ring instead of a furan ring.
Uniqueness
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide is unique due to its combination of a furan ring, pyrrolidine ring, and oxane ring, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(11-2-6-19-10-11)15-12-1-5-16(9-12)13-3-7-18-8-4-13/h2,6,10,12-13H,1,3-5,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVNWBCRICNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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